molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

Número de catálogo: B611628
Número CAS: 1809336-39-7
Peso molecular: 488.0 g/mol
Clave InChI: SSDRNUPMYCFXGM-ZZHSESOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de valemetostat implica múltiples pasos, comenzando con la preparación de la estructura central de benzodioxol. Los pasos clave incluyen:

  • Formación del anillo de benzodioxol.
  • Introducción de los grupos cloro y dimetilamino.
  • Acoplamiento con el derivado de piridina para formar el producto final.

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: Valemetostat experimenta varias reacciones químicas, que incluyen:

    Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat has shown promising efficacy in patients with relapsed or refractory ATL. A pivotal phase 2 study reported an objective response rate (ORR) of 48% among patients treated with this compound, demonstrating its potential as a therapeutic option for this aggressive malignancy . The study included patients with multiple prior treatment lines, indicating this compound's utility in heavily pretreated populations.

StudyPatient PopulationObjective Response RateComplete Response Rate
Phase 2 ATL Study25 patients48%20%

Peripheral T-Cell Lymphoma (PTCL)

In another significant study, this compound was evaluated in patients with relapsed or refractory PTCL. The results indicated an ORR of 43.7% , with responses observed across various subtypes of PTCL . This study further solidified this compound's role as a potential first-in-class treatment for PTCL.

StudyPatient PopulationObjective Response RateComplete Response Rate
VALENTINE-PTCL01119 patients43.7%14.3%

B-Cell Non-Hodgkin Lymphomas (NHL)

This compound has also been investigated for its efficacy in B-cell NHLs, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). A phase 1 trial demonstrated encouraging clinical activity, with durable responses observed in several patients . The safety profile was manageable, with cytopenias being the most common treatment-related adverse events.

StudyPatient PopulationObjective Response RateDuration of Response
Phase 1 NHL StudyVarious B-NHLsNot specified> 1.5 years

Case Study: ATL Treatment

In a notable case from the phase 2 trial for ATL, a patient previously treated with mogamulizumab achieved a complete response after receiving this compound. This underscores the drug's potential effectiveness even in challenging cases where other therapies have failed .

Case Study: PTCL Treatment

Another patient from the VALENTINE-PTCL01 study experienced significant tumor reduction after treatment with this compound, highlighting its therapeutic promise for PTCL patients who have limited options available .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects. Common treatment-emergent adverse events include:

  • Thrombocytopenia
  • Anemia
  • Neutropenia
  • Alopecia
  • Dysgeusia

These side effects were generally manageable and did not necessitate discontinuation of therapy in most cases .

Mecanismo De Acción

Valemetostat ejerce sus efectos inhibiendo las N-metiltransferasas de histona-lisina EZH1 y EZH2. Estas enzimas catalizan la trimetilación de la lisina 27 en la histona H3 (H3K27me3), un marcador epigenético clave involucrado en el silenciamiento de genes. Al inhibir estas enzimas, this compound reduce los niveles de H3K27me3, lo que lleva a la reactivación de genes supresores de tumores y la inhibición del crecimiento de las células cancerosas .

Compuestos similares:

    Tazemetostat: Otro inhibidor de EZH2 utilizado para el tratamiento de ciertos cánceres.

    GSK126: Un inhibidor selectivo de EZH2 con aplicaciones similares en la terapia del cáncer.

Singularidad de this compound: this compound es único en su inhibición dual de tanto EZH1 como EZH2, proporcionando un espectro más amplio de actividad en comparación con otros inhibidores que solo se dirigen a una de estas enzimas. Esta inhibición dual es particularmente beneficiosa en los cánceres donde están implicados tanto EZH1 como EZH2 .

This compound representa un agente terapéutico prometedor con un potencial significativo en el tratamiento de varios cánceres. Su mecanismo de acción único y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos de investigación como clínicos.

Comparación Con Compuestos Similares

    Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.

    GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.

Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .

This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

Actividad Biológica

Valemetostat (DS-3201) is a novel, oral, dual inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, currently under investigation for its efficacy in treating various hematological malignancies. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacokinetics, and safety profiles.

This compound targets the epigenetic regulation of gene expression by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent antitumor effects, particularly in cancers characterized by dysregulated methylation processes.

Phase 1 Trials

  • Study Design : The initial phase 1 trials assessed the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and other hematological malignancies. Participants received escalating doses to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters.
  • Results : this compound was well tolerated at doses up to 200 mg/day, with treatment-emergent adverse events primarily being mild to moderate in severity. Key pharmacokinetic findings indicated a dose-proportional increase in plasma concentration and area under the curve (AUC) with single ascending doses .

Phase 2 Trials

  • Adult T-Cell Leukemia/Lymphoma (ATL) : A pivotal phase 2 trial evaluated this compound in patients with relapsed/refractory ATL. Patients received a daily oral dose of 200 mg until disease progression or unacceptable toxicity occurred.
    • Overall Response Rate (ORR) : The trial reported an ORR of 30.5% to 65.9% , including complete and partial remissions. Notably, patients pretreated with mogamulizumab had an ORR of 45.8% .
    • Adverse Events : Common treatment-emergent adverse events included thrombocytopenia, anemia, and neutropenia, but these were manageable and did not necessitate discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and metabolism:

  • Bioavailability : Studies indicate that the maximum plasma concentration (C_max) and AUC are significantly affected by food intake; administration under fasted conditions is recommended for optimal absorption .
  • Elimination Half-Life : The elimination half-life supports once-daily dosing, facilitating patient compliance.

Case Studies

Several case studies have highlighted this compound's potential:

  • Case Study in R/R NHL : A patient with heavily pretreated R/R NHL exhibited a significant reduction in tumor burden after initiating this compound therapy, demonstrating durable clinical responses over an extended follow-up period.
  • Combination Therapy : Ongoing trials are investigating this compound in combination with other agents such as rituximab and lenalidomide to enhance therapeutic efficacy against resistant malignancies .

Summary Table of Clinical Findings

Study TypePopulationDoseORR (%)Common AEs
Phase 1R/R NHLEscalatingN/AMild to moderate cytopenias
Phase 2 ATLR/R ATL200 mg/day30.5 - 65.9Thrombocytopenia, anemia
Combination TrialR/R NHL with RituximabTBDTBDTBD

Propiedades

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.